4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine
Overview
Description
4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine is a useful research compound. Its molecular formula is C14H11N3O2 and its molecular weight is 253.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 253.085126602 g/mol and the complexity rating of the compound is 284. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
A bis(1,3,4-oxadiazole) system, incorporating pyridine and oxadiazole moieties, has been synthesized and applied in OLEDs, demonstrating the role of these compounds in improving device efficiency. The use of these materials as hole-blocking and electron-injection layers in OLEDs with poly[2-methoxy-5-(2-ethylhexoxy)-1,4-phenylene vinylene] (MEH−PPV) as the emissive material significantly enhances device performance, showcasing their potential as efficient electron-transporting materials in light-emitting devices (Wang et al., 2001).
Corrosion Inhibition
Novel pyridine derivatives, including those with oxadiazole groups, have been studied for their corrosion inhibition properties. These compounds exhibit significant inhibition efficiency on mild steel in acidic environments, acting as both anodic and cathodic inhibitors. This highlights their potential as effective corrosion inhibitors in industrial applications, offering a promising approach to protecting metal surfaces against corrosive damage (Chaitra et al., 2016).
Anticancer Activity
Research into 1,3,4-oxadiazole derivatives bearing the pyridine moiety has revealed their potential cytotoxic activities against cancer cell lines. These compounds have been synthesized and evaluated, with some displaying considerable anticancer activity. This suggests a promising direction for developing new therapeutic agents targeting cancer, highlighting the versatility of oxadiazole-pyridine derivatives in medicinal chemistry (Kaya et al., 2016).
Electronic Materials and Devices
Oxadiazole-pyridine hybrids have been synthesized and investigated for their application in electronic devices. These compounds have shown potential as electron-transporting materials in OLEDs, contributing to the development of more efficient and durable light-emitting devices. Their structural properties and performance in device configurations underline the importance of these materials in advancing OLED technology (Wang et al., 2002).
Mechanism of Action
Target of Action
Compounds with similar structures have shown promising neuroprotective and anti-inflammatory properties . They have also exhibited antibacterial effects on certain bacterial strains .
Mode of Action
For instance, some oxadiazole derivatives have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in stimulated human microglia cells .
Biochemical Pathways
Similar compounds have been found to inhibit the nf-kb inflammatory pathway . This suggests that 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine might also affect similar pathways, leading to its observed biological effects.
Pharmacokinetics
Similar compounds, such as apixaban, have good bioavailability, low clearance, and a small volume of distribution in animals and humans . They are eliminated through renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have also exhibited antibacterial effects on certain bacterial strains .
Properties
IUPAC Name |
3-(3-methoxyphenyl)-5-pyridin-4-yl-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-18-12-4-2-3-11(9-12)13-16-14(19-17-13)10-5-7-15-8-6-10/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGKFZVMOMUPHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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